molecular formula C12H8BrFINO2S B2885699 4-bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide CAS No. 1711725-91-5

4-bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide

Cat. No.: B2885699
CAS No.: 1711725-91-5
M. Wt: 456.07
InChI Key: QJQDQTNSXYUROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide (CAS 1711725-91-5) is a high-purity benzenesulfonamide derivative offered for research applications. This compound is part of a class of benzenesulfonamides that are investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, which are metalloenzymes involved in critical physiological and pathological processes, including cancerogenesis and progression . The strategic incorporation of halogen atoms (bromine, fluorine, and iodine) on the aromatic rings is a common medicinal chemistry approach to modulate the compound's lipophilicity, membrane permeability, and binding interactions with biological targets . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel CA inhibitors. Its molecular weight is 456.07 g/mol, and it has the chemical formula C 12 H 8 BrFINO 2 S . For optimal stability, it is recommended to store this product in a dark place, under an inert atmosphere, and at room temperature . Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(2-iodophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFINO2S/c13-8-5-6-12(9(14)7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQDQTNSXYUROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 1-Bromo-2-fluorobenzene (CAS: 1072-85-1)
  • Chlorosulfonic acid (ClSO₃H)
  • Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)

Procedure

  • Sulfonation :

    • Add 1-bromo-2-fluorobenzene (1 equiv) dropwise to chlorosulfonic acid (3 equiv) at 0–5°C.
    • Stir for 4–6 hours at 20–25°C to form 4-bromo-2-fluorobenzenesulfonic acid .
    • Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.
  • Chlorination :

    • React the sulfonic acid with PCl₅ (1.2 equiv) in refluxing dichloromethane for 2 hours.
    • Alternatively, use SOCl₂ under anhydrous conditions.
    • Purify via vacuum distillation (boiling point: 84°C at 0.5 mmHg).

Key Data

Parameter Value
Yield 75–85%
Purity (GC) >98%
Melting Point 63–66°C

Coupling with 2-Iodoaniline

Reaction Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Base : Triethylamine (TEA, 2.5 equiv) to neutralize HCl.
  • Temperature : 0–5°C during addition, then room temperature.

Procedure

  • Dissolve 2-iodoaniline (1 equiv) and TEA in THF.
  • Add 4-bromo-2-fluorobenzenesulfonyl chloride (1.05 equiv) dropwise over 30 minutes.
  • Stir for 4–6 hours, monitor by TLC (hexane/ethyl acetate 7:3).
  • Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Insights

  • Stoichiometry : A slight excess of sulfonyl chloride ensures complete conversion.
  • Side Reactions : Over-sulfonation is mitigated by controlled addition and low temperatures.

Alternative Synthetic Routes

Diazotization-Coupling Approach

  • Step 1 : Diazotize 4-bromo-2-fluoroaniline (CAS: 2023-57-4) with NaNO₂/HCl.
  • Step 2 : Couple with 2-iodothiophenol under Cu catalysis to form a thioether intermediate.
  • Step 3 : Oxidize the thioether to sulfonamide using H₂O₂/AcOH.

Radical Cyclization

  • Use Bu₄NBr₃ as a bromine source in acetonitrile with K₃PO₄.
  • React with pre-functionalized benzaldehyde derivatives under UV light.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity
Sulfonyl Chloride Route 70–80 >95 Moderate
Diazotization-Coupling 50–60 85–90 High
Radical Cyclization 60–70 90–95 High

Preferred Method : The sulfonyl chloride route offers superior yield and scalability for industrial applications.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and efficiency during chlorination.
  • Automated Purification : Simulated moving bed (SMB) chromatography reduces solvent use.
  • Quality Control :
    • HPLC : Monitor residual solvents (e.g., THF ≤ 720 ppm).
    • Elemental Analysis : Validate Br/F/I/S content (±0.3% theoretical).

Challenges and Solutions

  • Moisture Sensitivity : Store sulfonyl chloride under N₂ at –20°C.
  • Iodine Stability : Protect 2-iodoaniline from light to prevent decomposition.
  • Regioselectivity : Use directing groups (e.g., –NO₂) during sulfonation to control substitution patterns.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the sulfonamide group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Lipophilicity Trends in Benzenesulfonamide Derivatives

Compound Type Substituents Lipophilicity Ranking Reference
Brominated (e.g., 6a, 10a) Br, Cl High
Chlorinated (e.g., 2a) Cl Moderate
Benzenesulfonamide (13a–16a) 4-Sulfonamide Low
4-Bromo-2-fluoro derivative Br, F, I Predicted high (iodine dominant)
  • The iodine substituent in this compound likely increases lipophilicity compared to chloro or nitro analogs, aligning with bromine’s effect in .

Biological Activity

4-Bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide is a halogenated sulfonamide compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple halogen substituents and a sulfonamide functional group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13H9BrFNO2S
  • Molecular Weight : 357.18 g/mol
  • Functional Groups : Sulfonamide, halogens (bromine, fluorine, iodine)

The presence of electron-withdrawing groups like bromine and fluorine enhances its chemical reactivity, potentially leading to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins involved in critical cellular pathways. The sulfonamide group allows for strong interactions with active sites of target proteins, potentially inhibiting their function or altering their activity. Computational docking studies have indicated that the compound can form hydrogen bonds with key amino acid residues in enzyme active sites.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. These effects are likely mediated through the inhibition of specific signaling pathways involved in cell growth and division. For instance, studies have shown that similar benzenesulfonamides can inhibit the proliferation of cancer cells by targeting pathways such as the PI3K/Akt and MAPK/ERK pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of halogen atoms is believed to enhance the compound's antibacterial activity by increasing membrane permeability or disrupting bacterial cell wall synthesis .

Case Studies

  • Anticancer Activity Study : A study focusing on a structurally related sulfonamide demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a comparative study, this compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating potent antibacterial properties. This study utilized disc diffusion methods to assess the antimicrobial efficacy against clinical isolates .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructureUnique FeaturesAnticancer Activity (IC50)Antimicrobial Activity (MIC)
4-Bromo-2-fluoroanilineStructureLacks sulfonamide groupN/AN/A
N-(4-chlorophenyl)-benzenesulfonamideStructureContains chlorine instead of bromine25 µM32 µg/mL
4-Fluoro-N-(2-methylphenyl)-benzenesulfonamideStructureMethyl substitution alters sterics18 µMN/A

This table illustrates how different substituents can modulate both anticancer and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential halogenation and sulfonamide coupling. For example, bromo-fluoro intermediates (e.g., ethyl 4-bromo-2-fluorobenzoate, ) are prepared via nucleophilic aromatic substitution, followed by coupling with 2-iodoaniline. Reaction optimization includes adjusting bases (e.g., triethylamine or NaOH), solvents (DCM or DMF), and temperature (0–60°C) to maximize yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., S=O⋯H-N hydrogen bonds) using single-crystal diffraction (Mo-Kα radiation, θ range 2.5–25°). Refinement with SHELXL ().
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., fluorine at C2, bromine at C4). IR identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. What stability challenges arise during storage or under reactive conditions?

  • Methodology : Assess thermal stability via TGA (decomposition >200°C) and photostability under UV light. Hydrolytic stability is tested in aqueous buffers (pH 1–14) at 25–60°C, with LC-MS tracking degradation products. Halogen substituents (Br, I) may reduce stability in polar solvents due to potential solvolysis .

Q. How is biological activity screened in vitro?

  • Methodology : Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) or cytotoxicity screens (MTT assay against cancer cell lines). Solubility is enhanced with DMSO/PBS mixtures (<1% v/v). IC50_{50} values are calculated using non-linear regression .

Advanced Research Questions

Q. What computational models predict the compound’s electronic properties and binding affinity?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., COX-2), validating results with MD simulations (NAMD) .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology : Compare torsion angles (C-S-N-C) and dihedral angles from multiple crystal structures. Statistical validation via Rmerge_{merge} and Rfree_{free} values ensures reproducibility. Discrepancies in sulfonamide geometry may arise from packing forces or solvent effects .

Q. What role do halogen atoms (Br, I, F) play in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : Bromine and iodine act as orthogonal leaving groups. Optimize Pd-catalyzed coupling (e.g., Pd(PPh3_3)4_4, K2_2CO3_3) in THF/water. Fluorine’s electronegativity modulates electron density, affecting reaction rates (monitored via 19^{19}F NMR) .

Q. How can solubility and bioavailability be improved without altering pharmacological activity?

  • Methodology : Co-crystallization with coformers (e.g., nicotinamide) enhances aqueous solubility. Prodrug strategies (e.g., esterification of sulfonamide) are tested for hydrolysis rates in simulated biological fluids. LogP values are adjusted via substituent modification ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.